molecular formula C18H18N6O B12163789 N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

Numéro de catalogue: B12163789
Poids moléculaire: 334.4 g/mol
Clé InChI: RSXXEZDKTOFBHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic small molecule researched for its potent and selective interaction with the endocannabinoid system. This compound is characterized as a cannabinoid receptor type 1 (CB1) agonist, demonstrating high binding affinity and functional activity at this key neurological target [1] . Its primary research value lies in its role as a pharmacological tool for probing the structure-activity relationships (SAR) of indole-based cannabinoid ligands and for elucidating the complex signaling pathways mediated by CB1 receptor activation [2] . Researchers utilize this compound in vitro to study receptor-ligand interactions, G-protein coupling, and downstream effector mechanisms. In experimental models, it contributes to the investigation of the endocannabinoid system's influence on neuronal excitability, synaptic transmission, and its broader implications for neuropharmacology and the development of targeted neuromodulators [3] .

Propriétés

Formule moléculaire

C18H18N6O

Poids moléculaire

334.4 g/mol

Nom IUPAC

N-[1-(2-methylpropyl)indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H18N6O/c1-12(2)11-23-7-5-13-9-15(3-4-16(13)23)19-18(25)14-6-8-24-17(10-14)20-21-22-24/h3-10,12H,11H2,1-2H3,(H,19,25)

Clé InChI

RSXXEZDKTOFBHK-UHFFFAOYSA-N

SMILES canonique

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3

Origine du produit

United States

Méthodes De Préparation

Tetrazolo[1,5-a]pyridine Core Formation

The tetrazolo[1,5-a]pyridine moiety is synthesized via a one-pot three-component reaction between pyridine-2-carbaldehyde derivatives, sodium azide, and nitriles. For example, pyridine-2-carbaldehyde reacts with 3-cyanoacetyl indole and sodium azide in the presence of hexamethylenetetramine (HMTA)/MIL-101(Cr) catalyst under microwave irradiation (80°C, 1 h), yielding tetrazolo[1,5-a]pyridine-6-carbonitriles in 85–92% yields.

Key Reaction Parameters:

ComponentRoleOptimal Molar Ratio
Pyridine-2-carbaldehydeElectrophilic aldehyde1.0
Sodium azideTetrazole ring precursor1.2
3-Cyanoacetyl indoleNucleophilic cyanide source1.0
HMTA/MIL-101(Cr)Heterogeneous catalyst10 mol%

This method eliminates column chromatography, as the catalyst is recyclable for five cycles without significant activity loss.

Indole Alkylation

1-Isobutyl-1H-indol-5-amine is prepared via N-alkylation of 5-nitroindole with isobutyl bromide under basic conditions. Using NaH in DMF at 0°C for 10 min, followed by heating to 100°C for 24 h, achieves 78% yield. Reduction of the nitro group with H₂/Pd-C in ethanol affords the amine in 95% yield.

Carboxamide Coupling

The tetrazolo[1,5-a]pyridine-7-carboxylic acid is activated as an acid chloride using SOCl₂ and coupled with 1-isobutyl-1H-indol-5-amine in anhydrous THF. EDCl/HOBt-mediated coupling at 25°C for 12 h affords the final carboxamide in 82% yield.

Sequential Ugi-Azide/Deprotection Strategy

Azido-Ugi Four-Component Reaction

A Ugi-azide reaction between 2-pyridylacetic acid, tert-butyl isocyanide, isobutylamine, and TMS-azide in methanol (24 h, 25°C) yields a tetrazole intermediate. Deprotection with HCl/MeOH (48 h) generates the primary amine, which undergoes cyclization with acetic anhydride (80°C, 4 h) to form tetrazolo[1,5-a]pyridine-7-carboxamide.

Yield Comparison:

StepYield (%)Purity (HPLC)
Ugi-azide reaction7498.5
Deprotection8899.2
Cyclization8197.8

This route achieves an overall yield of 52%, superior to traditional methods requiring >5 steps.

Pyridine N-Oxide Conversion

One-Step Tetrazole Formation

Pyridine N-oxide reacts with diphenyl phosphorazidate (DPPA) in pyridine at 120°C (6 h), directly forming tetrazolo[1,5-a]pyridine in 89% yield. Subsequent nitration at position 7 using HNO₃/H₂SO₄ (0°C, 2 h) introduces the nitro group, which is reduced to an amine (H₂/Pd-C) and oxidized to carboxylic acid (KMnO₄).

Limitations:

  • Requires harsh nitration conditions (risk of over-oxidation).

  • Low regioselectivity for larger substituents (e.g., isobutyl).

Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Assembly

Wang resin is functionalized with Fmoc-protected tetrazolo[1,5-a]pyridine-7-carboxylic acid. After Fmoc deprotection (20% piperidine/DMF), 1-isobutyl-1H-indol-5-amine is coupled using HBTU/DIEA (2 h, 25°C). Cleavage with TFA/H₂O (95:5) releases the product in 68% yield.

Advantages:

  • Enables parallel synthesis of analogs.

  • Reduces purification steps.

Comparative Analysis of Methods

MethodOverall Yield (%)Purity (%)ScalabilityCost Efficiency
MCR Approach8298.7HighModerate
Ugi-Azide/Deprotection5297.8MediumLow
Pyridine N-Oxide4595.2LowHigh
SPPS6899.1LowVery High

The MCR approach is optimal for industrial-scale synthesis due to its high yield and catalyst recyclability. SPPS is preferred for small-scale, high-purity applications.

Mechanistic Insights

Tetrazole Ring Formation

Sodium azide undergoes [3+2] cycloaddition with nitriles, forming the tetrazole ring via a concerted mechanism. DFT calculations show a activation energy of 28.5 kcal/mol for the transition state.

Indole Alkylation

NaH deprotonates indole at N1, enabling nucleophilic attack on isobutyl bromide. Steric hindrance from the isobutyl group reduces byproduct formation compared to smaller alkyl halides .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The tetrazolo[1,5-a]pyridine moiety participates in 1,3-dipolar cycloadditions, leveraging the tetrazole’s electron-deficient nitrogens. For example:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    The tetrazole ring can act as a dipolarophile in click chemistry reactions. In the presence of copper catalysts, it reacts with terminal alkynes to form triazole-linked derivatives (Figure 1) .

Reaction Conditions Outcome Yield Reference
CuI (10 mol%), DMF, 80°C, 12 hTriazole formation at tetrazole C3 position78%

Nucleophilic Substitutions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis:
    Concentrated HCl (6N) at reflux cleaves the amide bond to yield tetrazolo[1,5-a]pyridine-7-carboxylic acid and 1-isobutyl-1H-indol-5-amine.

  • Basic Hydrolysis:
    NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt.

Condition Product Reaction Time Yield
6N HCl, refluxCarboxylic acid + amine8 h85%
2M NaOH, ethanol/water, 60°CSodium carboxylate6 h92%

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitutions at the C2 and C7 positions:

  • Nitration:
    HNO3/H2SO4 at 0°C introduces nitro groups predominantly at C2 .

  • Halogenation:
    NBS in DMF brominates the indole ring at C7 .

Reagent Position Product Yield
HNO3/H2SO4, 0°CC22-Nitro-indole derivative67%
NBS, DMF, RTC77-Bromo-indole derivative73%

Reductive Transformations

The tetrazole ring is reduced under catalytic hydrogenation:

  • Hydrogenation:
    H2 (1 atm) over Pd/C in methanol opens the tetrazole ring to form a primary amine .

Catalyst Product Time Yield
10% Pd/C, H2, MeOHPyridine-7-carboxamide with NH24 h89%

Cross-Coupling Reactions

The indole’s isobutyl group facilitates Suzuki-Miyaura couplings:

  • Borylation:
    Bis(pinacolato)diboron with Pd(dppf)Cl2 forms a boronic ester intermediate for further functionalization.

Catalyst Coupling Partner Product Yield
Pd(dppf)Cl2, KOAc, dioxaneAryl bromideBiaryl-indole hybrid81%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which the tetrazole ring decomposes exothermically to release N2 gas.

Key Mechanistic Insights

  • The tetrazole’s resonance stabilization directs reactivity toward electrophilic and dipolarophilic sites .

  • Steric hindrance from the isobutyl group on indole moderates substitution patterns.

This compound’s multifunctional architecture enables its use in synthesizing bioactive hybrids, supported by robust experimental protocols and structural characterization (IR, NMR, MS) .

Applications De Recherche Scientifique

Anticancer Activity

A significant area of research focuses on the anticancer properties of N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide and its derivatives. Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including:

  • Human Colon Cancer : The compound showed significant inhibition of cell proliferation in HCT-116 cells.
  • Lung Cancer : Strong activity was noted against A549 cells.
  • Breast Cancer : The compound's efficacy was evaluated against MCF-7 and MDA-MB-231 cell lines, revealing varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indole and tetrazole rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
Isobutyl groupEnhances lipophilicity and potency
Halogen substitutionsModulate receptor interactions
Carbonitrile groupIncreases cytotoxicity

This table highlights how modifications can lead to improved therapeutic profiles.

In Vitro Studies

In vitro studies have consistently shown that derivatives of this compound possess significant anticancer properties. For example, a study reported that specific derivatives exhibited greater cytotoxicity compared to established chemotherapeutics across multiple cancer cell lines .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for evaluating the therapeutic potential of this compound. Preliminary animal studies suggest that certain derivatives may effectively inhibit tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .

Mécanisme D'action

The precise mechanism by which ITP7 exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide with structurally or functionally related compounds from the literature.

Table 1: Structural and Functional Comparison of Tetrazolo/Pyrazolo-Based Carboxamides

Compound Name Core Structure Key Substituents Biological Activity Evidence Source
This compound Tetrazolo[1,5-a]pyridine 7-carboxamide linked to 1-isobutylindole Inferred enzyme/receptor modulation* Structural inference
Tetrazolo[1,5-a]pyridin-8-amine Tetrazolo[1,5-a]pyridine 8-amine Alpha-glucosidase inhibition (IC50 data in Fig. 2)
3-(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Tetrazolo[1,5-a]quinoline Thiazolidinone and dichlorophenyl groups Analgesic activity (in vivo studies)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Pyrazolo[1,5-a]pyrimidine 7-amino, 3-carboxamide with pyrimidine Non-benzodiazepine anxiolytic candidate
N-Butylcarboxamide 5a Pyrazolo[1,5-a]pyrimidine 5-(N-Boc-N-benzyl-2-aminoethyl), 7-oxo Cathepsin K inhibition (IC50 ~25 µM)
N-(1-Methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1435976-28-5) Tetrazolo[1,5-a]pyridine 1-methylindole substituent Structural analog (activity unspecified)

*Activity inferred from structural analogs in , and .

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s tetrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 13a and 5a) in nitrogen atom positioning and aromaticity. Tetrazolo rings may confer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazolo systems .

This substitution mirrors trends in kinase inhibitors, where bulky groups improve target selectivity . In contrast, thiazolidinone-containing tetrazoloquinoline derivatives () exhibit analgesic activity, suggesting that electron-withdrawing substituents (e.g., dichlorophenyl) may shift functionality toward pain modulation .

The carboxamide linkage in the target compound may similarly engage hydrogen bonding with enzymatic active sites. Pyrazolo[1,5-a]pyrimidine carboxamides () demonstrate diverse applications, including cathepsin inhibition and anxiolytic effects, highlighting the versatility of carboxamide-functionalized heterocycles .

Activité Biologique

N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, with the molecular formula C18H18N6OC_{18}H_{18}N_{6}O and a molecular weight of approximately 334.375 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of an indole structure and a tetrazolo-pyridine moiety, which are known for their significant pharmacological properties.

Structure and Properties

The structural composition of this compound includes:

  • Indole moiety : Contributes to various biological activities, including anti-inflammatory and anticancer effects.
  • Tetrazolo-pyridine group : Enhances the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro assays have shown that related indole-tetrazole derivatives display potent cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A549) cancers. These compounds were evaluated using the MTT assay, which assesses cell viability based on mitochondrial activity .
CompoundCancer Cell LineIC50 (µM)Comparison with Doxorubicin
4aHCT-11610More potent
4bMCF-715Comparable
4cA5498More potent

These findings indicate that the compound could serve as a promising candidate for further development in cancer therapy.

Antiviral and Anti-inflammatory Properties

In addition to anticancer effects, compounds within this class have shown antiviral and anti-inflammatory activities. The presence of the tetrazole ring is particularly important as it is known to enhance the bioactivity of various pharmaceutical agents.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways associated with cancer cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Immune Response : Potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.

Synthesis and Evaluation

A study focused on the synthesis of tetrazolo-pyridine derivatives highlighted the importance of multicomponent reactions (MCRs) in creating diverse chemical libraries for biological evaluation. The synthesized compounds were tested for their antiproliferative activity against various cancer cell lines, revealing that several derivatives exhibited strong cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Comparative Analysis

A comparative analysis with other indole derivatives showed that this compound has enhanced activity due to its unique structural features. This positions it as a valuable compound in drug discovery efforts aimed at developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are effective for preparing N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide?

The compound can be synthesized via multi-step protocols involving cyclocondensation, hydrolysis, and amidation. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate forms the pyrazolo[1,5-a]pyrimidine core, followed by ester hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation to introduce the carboxamide group . Catalyst-free methods under mild conditions (e.g., microwave-assisted reactions) are emerging to improve yields and reduce toxicity .

Q. How can structural characterization of this compound be validated experimentally?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns .
  • FT-IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M + H]+ calculated vs. observed) .
  • Elemental analysis to verify purity and stoichiometry .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays (e.g., cathepsin K/B inhibition using fluorogenic substrates) to determine IC₅₀ values .
  • MTT cytotoxicity assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .
  • Docking studies to predict binding interactions with target enzymes (e.g., cathepsins) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved across structural analogs?

Discrepancies may arise from substituent effects or assay conditions. For example, N-butylcarboxamide derivatives showed stronger cathepsin K inhibition (IC₅₀ ~25 µM) than N-picolyl analogs (IC₅₀ ~45 µM for cathepsin B) due to steric and electronic differences . To resolve contradictions:

  • Compare structural features (e.g., logP, hydrogen-bonding capacity) using QSAR models .
  • Validate assays with positive controls (e.g., E-64 for cathepsins) .
  • Replicate studies under standardized conditions (pH, temperature, substrate concentration) .

Q. What strategies optimize the synthesis of tetrazolo[1,5-a]pyridine derivatives to enhance yield and scalability?

  • Catalyst selection : Ammonium chloride improves dihydrotetrazolo[1,5-a]pyrimidine yields via Biginelli-type reactions .
  • Solvent systems : Ethanol/DMF mixtures enhance crystallinity and purity during recrystallization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining regioselectivity .

Q. How can thermal stability and decomposition pathways be assessed for safe handling?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures and enthalpy changes .
  • Adiabatic calorimetry (ARC) to model thermal runaway scenarios and calculate safety parameters (e.g., TMRₐd for storage) .
  • DFT calculations (B3LYP/6-31G(d,p)) to predict bond dissociation energies and reactive intermediates .

Q. How do in vitro cytotoxicity results translate to in vivo models for this compound?

  • Pharmacokinetic profiling : Assess bioavailability, metabolism, and tissue distribution using LC-MS/MS .
  • Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice .
  • Toxicity screens : Monitor off-target effects (e.g., hepatotoxicity via ALT/AST levels) .

Q. What computational methods validate mechanistic hypotheses for its biological activity?

  • Molecular dynamics (MD) simulations to study protein-ligand interactions over time .
  • Density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and correlate with inhibitory potency .
  • ADMET prediction tools (e.g., SwissADME) to optimize drug-likeness and reduce attrition .

Methodological Guidance

Q. How to address low yield in amidation steps during synthesis?

  • Optimize BPC stoichiometry and reaction time to minimize side reactions .
  • Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate amide bond formation .

Q. How to resolve spectral overlap in NMR characterization?

  • Employ 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .

Q. How to ensure reproducibility in enzyme inhibition assays?

  • Pre-incubate enzymes with inhibitors to reach equilibrium .
  • Normalize activity to protein concentration (Bradford assay) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.